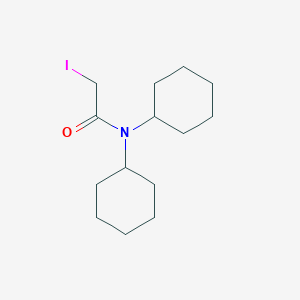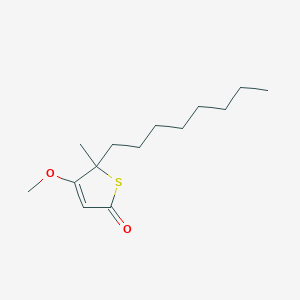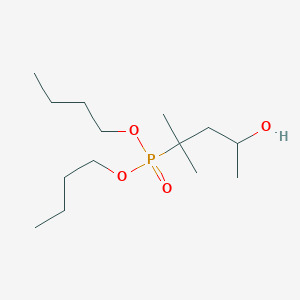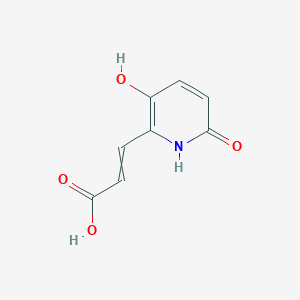
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a hydroxy group and a keto group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-2-pyridone with acrolein in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
Types of Reactions
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of 3-(3-oxo-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Reduction: Formation of 3-(3-hydroxy-6-hydroxy-1,6-dihydropyridin-2-yl)prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, interfering with iron uptake in bacteria and inhibiting their growth. Additionally, it may modulate quorum sensing systems in bacteria, reducing their ability to form biofilms .
類似化合物との比較
Similar Compounds
3-Pyridinecarboxylic acid, 6-hydroxy-:
2-Pyridone-5-carboxylic acid: Another pyridine derivative with similar functional groups.
Uniqueness
3-(3-Hydroxy-6-oxo-1,6-dihydropyridin-2-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
651328-99-3 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC名 |
3-(3-hydroxy-6-oxo-1H-pyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-2-3-7(11)9-5(6)1-4-8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
InChIキー |
KNNGWUOWTAIOHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


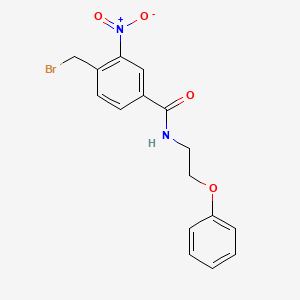
![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)
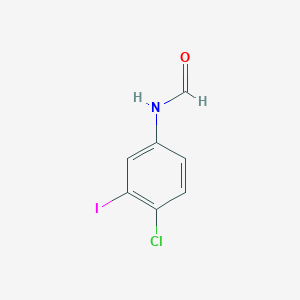

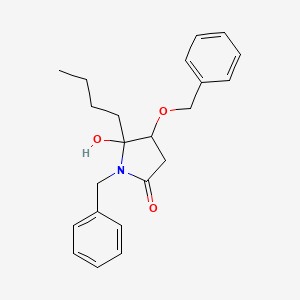

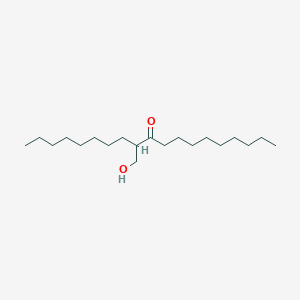
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B12604808.png)
